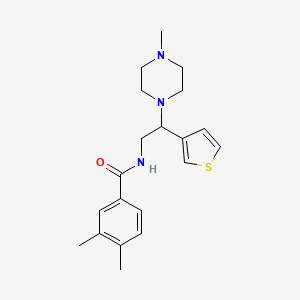

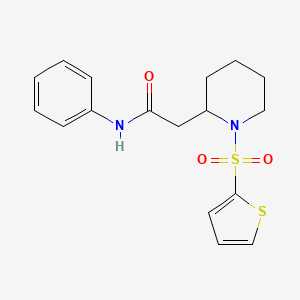

![molecular formula C15H20N4O B2752079 4-((2-环丙基-6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)甲基)-3,5-二甲基异噻唑 CAS No. 2034602-70-3](/img/structure/B2752079.png)

4-((2-环丙基-6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)甲基)-3,5-二甲基异噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of dihydropyrazolo[1,5-a]pyrazine . Dihydropyrazolo[1,5-a]pyrazines are important scaffolds present in many synthetic drugs . They have been recognized as purine analogs with c-AMP phosphodiesterase inhibitory activity, and as tyrosine kinase inhibitors .

Synthesis Analysis

The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to proceed in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and similar compounds. For instance, the 1H NMR spectrum of a similar compound showed signals corresponding to the aromatic protons, the protons of the pyrazine ring, and the methyl groups .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other dihydropyrazolo[1,5-a]pyrazines. For example, the reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, a similar compound was found to be a white solid with a melting point of 332–334 °C .科学研究应用

Medicinal Chemistry

This compound is part of a focused small molecule library of tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . These compounds are important in medicinal chemistry, acting as therapeutic agents or their precursors . They provide potent ligands for numerous receptors .

Drug Discovery

The compound is used in the discovery of novel receptor agonists and antagonists . It is part of the “privileged structures” that have been identified to provide potent ligands for numerous receptors .

Combinatorial Chemistry

The compound is well suited for combinatorial chemistry, providing a diversity of di-, tri- and tetrazolopyrimidines . This approach is useful for the synthesis of compounds relevant to medicinal chemistry .

Anti-HBV Activity

A series of derivatives of this compound were designed, synthesized, and evaluated for their anti-HBV (Hepatitis B Virus) activity . Two compounds exhibited excellent anti-HBV activity, low cytotoxicity, and accepted oral PK profiles .

Catalyst-free Synthesis

The compound can be synthesized in a catalyst-free Biginelli-type reaction . This reaction requires no catalysts and proceeds in boiling DMF to give good yields .

Mimics of Hantzsch 1,4-dihydropyridine Calcium Channel Blockers

4,7-Dihydropyrazolo [1,5- a ]pyrimidines, which include this compound, behave as potent mimics of Hantzsch 1,4-dihydropyridine calcium channel blockers .

KATP Channel Openers

Related pyrazolo [5,1- b ]quinazolines were found to be potent KATP channel openers . This suggests potential applications of this compound in the treatment of diseases related to these channels.

Tyrosine Kinase Inhibitors

Pyrazolo [1,5- a ]pyrimidines have been recognized as tyrosine kinase inhibitors . This compound, being a part of the pyrazolo [1,5- a ]pyrimidines family, could potentially be used as a tyrosine kinase inhibitor .

未来方向

作用机制

Target of Action

The compound, also known as 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-3,5-dimethyl-1,2-oxazole, is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists and inhibitors . They have been found to target vasopressin 1b, fibrinogen receptors, glutamate receptors GluN2A and mGluR5, mycobacterium tuberculosis H37RV, lung cancer tumors A549 and H322b, HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, it can modulate the activity of glutamate receptors, which play a crucial role in neurotransmission . It can also inhibit the activity of mycobacterium tuberculosis H37RV, suggesting its potential role in antimicrobial pathways .

Pharmacokinetics

A related compound, dihydropyrazolo[1,5-a]pyrazin-4(5h)-ones, demonstrated improved plasma exposure compared to its acyclic counterpart . This suggests that the compound might have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, contributing to its bioavailability.

Result of Action

The compound’s action results in molecular and cellular effects that depend on its specific targets. For example, as an inhibitor of lung cancer tumors A549 and H322b, it may induce apoptosis or inhibit cell proliferation . As a modulator of glutamate receptors, it could affect neuronal signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the carbonylation reaction catalyzed by Pd(dppf)Cl2 occurs under pressure in MeOH solution , suggesting that the compound’s activity might be influenced by these conditions

属性

IUPAC Name |

4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-10-14(11(2)20-17-10)9-18-5-6-19-13(8-18)7-15(16-19)12-3-4-12/h7,12H,3-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKXMTQWUBTHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN3C(=CC(=N3)C4CC4)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

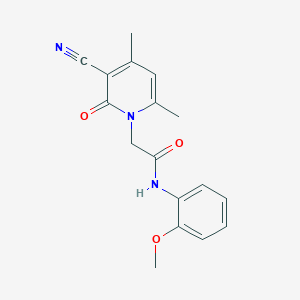

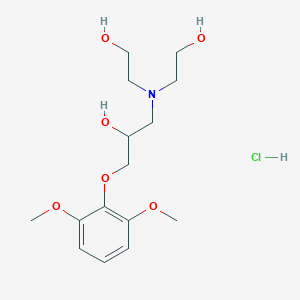

![Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2751996.png)

![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)

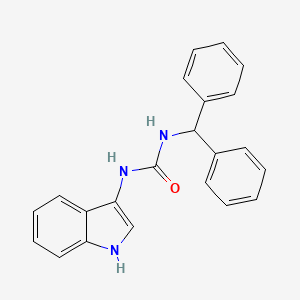

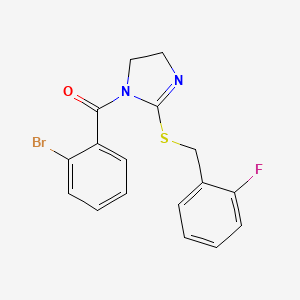

![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2752009.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2752011.png)

![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)

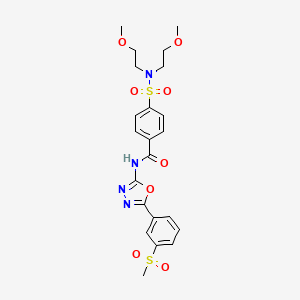

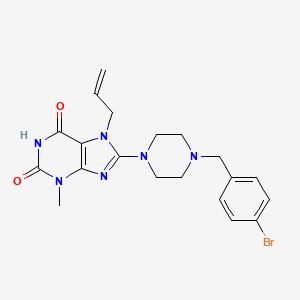

![4-[2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2752018.png)